molecular formula C₂₄H₂₂ClN₅O₃ B1160617 p-Demethoxy p-Chloro Apixaban

p-Demethoxy p-Chloro Apixaban

Cat. No.: B1160617
M. Wt: 463.92
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

p-Demethoxy p-Chloro Apixaban, also known as Apixaban Chloro Impurity, is an important chemical reference standard with the CAS number 2029205-64-7 . It is a structural analogue of the direct Factor Xa inhibitor Apixaban, a well-established oral anticoagulant used to prevent and treat thromboembolic diseases . This compound is characterized by the absence of a methoxy group and the presence of a chlorine substituent on the phenyl ring system, differentiating it from the parent drug . Its primary research application is in the field of pharmaceutical analysis, where it serves as a critical impurity standard for ensuring the quality, safety, and efficacy of Apixaban Active Pharmaceutical Ingredient (API) and its finished drug products. Researchers utilize this impurity in method development and validation for chromatographic techniques like HPLC to monitor and control the impurity profile during drug manufacturing and stability studies, which is essential for regulatory compliance . The molecular formula is C24H22ClN5O3, corresponding to a molecular weight of 463.92 g/mol . The product is typically supplied with a high purity grade (≥98% by HPLC) and should be stored refrigerated at 2-8°C . This product is intended for research use only and is not intended for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C₂₄H₂₂ClN₅O₃

Molecular Weight

463.92

Synonyms

Apixaban Chloro impurity; 

Origin of Product

United States

Synthetic Chemistry and Analog Generation

General Synthetic Routes for Apixaban and its Derivatives

The synthesis of apixaban, a potent and selective inhibitor of blood coagulation factor Xa, has been approached through various strategies since its development. arkat-usa.orgmedkoo.com The core structure of apixaban is a pyrazolo[3,4-c]pyridine-based scaffold. arkat-usa.org Early methods for creating this and similar structures often faced challenges such as high costs, harsh reaction conditions, low yields, and tedious preparation of intermediates. arkat-usa.orgchemexpress.com

A pivotal strategy in many apixaban syntheses involves the construction of a key N-phenylvalerolactam intermediate. researchgate.net One common approach starts from inexpensive materials like 4-chloronitrobenzene and piperidine, proceeding through an eight-step procedure to generate the required intermediate. researchgate.net A key transformation in this sequence is the oxidation of the piperidine ring to form the lactam structure. researchgate.net

Another convergent synthesis route focuses on the reaction between (Z)-ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate and a separate complex intermediate, 3-morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)-5,6-dihydropyridin-2(1H)-one. oriprobe.comasianpubs.org This [3+2] cycloaddition reaction forms the central pyrazole ring of the apixaban core. researchgate.net

Targeted Synthesis of p-Demethoxy p-Chloro Apixaban

The targeted synthesis of this compound, a known related substance of apixaban, follows the general synthetic principles established for the parent drug but begins with a key structural substitution. pharmaffiliates.compharmapure.co.ukveeprho.com The defining feature of this analog is the replacement of the p-methoxyphenyl group found in apixaban with a p-chlorophenyl group.

The synthesis would therefore logically commence with a starting material that incorporates this chloro-substituted ring, such as 4-chloroaniline or p-chlorophenylhydrazine, instead of the 4-methoxyaniline or p-methoxyphenylhydrazine used in the standard apixaban synthesis. arkat-usa.org This modified precursor would then be carried through a multi-step sequence analogous to the established routes.

A plausible synthetic pathway involves the [3+2] cycloaddition reaction. In this approach, a chloro-substituted hydrazone, analogous to the (Z)-ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate used for apixaban, would be prepared. This key intermediate would then be reacted with the other major fragment, 1-(4-(2-oxopiperidin-1-yl)phenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one, to construct the core pyrazolopyridone structure of the target molecule. The final step would involve the amidation of the resulting ester to form the primary carboxamide, yielding this compound. chemicalbook.com

Characterization of Synthetic Intermediates and the Final Compound

The structural confirmation and purity assessment of this compound and its synthetic intermediates rely on a suite of advanced analytical techniques. These methods are essential for verifying the identity of the synthesized compounds and detecting any potential impurities. researchgate.net

High-Performance Liquid Chromatography (HPLC) is a fundamental technique used to assess the purity of the final compound and to monitor the progress of the synthesis by separating the target molecule from starting materials, intermediates, and byproducts. researchgate.netresearchgate.net

Mass Spectrometry (MS), often coupled with liquid chromatography (LC-MS/MS), provides crucial information on the molecular weight of the compounds. researchgate.netnih.gov For this compound, the expected molecular weight is approximately 463.92 g/mol . pharmapure.co.ukveeprho.comallmpus.com High-resolution mass spectrometry (HRMS) can further confirm the elemental composition by providing a highly accurate mass measurement. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for elucidating the precise molecular structure.

¹H NMR (Proton NMR) analysis identifies the chemical environment of all hydrogen atoms in the molecule, confirming the presence of the p-chlorophenyl group and other structural motifs. oriprobe.comresearchgate.net

¹³C NMR provides information on the carbon skeleton of the molecule. oriprobe.comresearchgate.net

2D-NMR techniques, such as COSY and HMQC/HSQC, are used to establish the connectivity between protons and carbons, providing unambiguous structural confirmation of the final compound and its key intermediates. researchgate.net

These characterization methods collectively ensure the identity, structure, and purity of the synthesized this compound, confirming that the targeted chemical transformation has been successfully achieved. oriprobe.comresearchgate.net

Formation Pathways and Stability Assessment

Degradation Mechanisms of Apixaban and the Origin of p-Demethoxy p-Chloro Apixaban

Forced degradation studies are essential in drug development to identify potential degradation products and to develop stability-indicating analytical methods. nih.govnih.gov These studies involve subjecting the drug substance to stress conditions such as hydrolysis, oxidation, heat, and light. nih.govnih.gov

Apixaban has been found to be susceptible to degradation under hydrolytic conditions, particularly in acidic and basic environments. nih.govnih.gov However, the degradation products formed are typically a result of the hydrolysis of the amide bonds within the Apixaban molecule. nih.gov Research has shown that considerable degradation of Apixaban occurs in both acid and base hydrolysis. nih.gov In one study, five degradation products were identified and isolated after subjecting Apixaban to acid and base degradation. nih.gov Three of these were observed in acidic conditions, and all five were present in basic conditions. nih.gov

Crucially, scientific literature does not indicate the formation of this compound as a degradation product under hydrolytic stress. The primary degradation pathways observed involve the cleavage of the molecule at other sites, not the conversion of the methoxy (B1213986) group to a chloro group.

Beyond hydrolytic conditions, Apixaban has been subjected to other forced degradation stressors, including oxidative, thermal, and photolytic conditions. nih.govnih.gov Studies have consistently shown that Apixaban is relatively stable under these conditions. nih.govnih.gov Significant degradation is generally not observed when Apixaban is exposed to peroxide, heat (e.g., 105°C), or UV light. nih.gov

Similar to the findings from hydrolytic studies, there is no evidence in the reviewed scientific literature to suggest that this compound is formed as a result of oxidative, thermal, or photolytic stress on Apixaban. The stability of the methoxy group on the phenyl ring under these conditions further supports the classification of the chloro-analog as a process-related impurity, likely arising from chlorinated starting materials or intermediates in the synthesis of Apixaban. oriprobe.com

Stability-Indicating Analytical Methodologies for Apixaban and its Related Substances

To ensure the quality and purity of Apixaban, stability-indicating analytical methods are developed and validated. These methods are capable of separating the active pharmaceutical ingredient from its impurities and degradation products. nih.govscirp.org High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common techniques used for this purpose. nih.govscirp.orgresearchpublish.com

Several studies have detailed the development of robust, stability-indicating HPLC and UPLC methods for the analysis of Apixaban and its related substances, including process-related impurities and degradation products. nih.govscirp.orgresearchpublish.com These methods are crucial for the routine quality control of Apixaban in bulk drug and pharmaceutical dosage forms. nih.gov

Below are examples of validated HPLC and UPLC methods capable of separating Apixaban from its impurities.

Table 1: HPLC Method Parameters for Apixaban and Impurity Analysis
ParameterCondition 1Condition 2
ColumnC18 (250 mm × 4.6 mm, 5 µm)Ascentis Express® C18 (100 mm × 4.6 mm, 2.7 µ)
Mobile PhaseGradient mixture of phosphate (B84403) buffer and methanolGradient mixture of phosphate buffer (A) and acetonitrile (B52724) (B)
Flow Rate1.0 mL/minNot Specified
Detection Wavelength220 nm225 nm
Column TemperatureNot Specified35°C
Reference nih.gov scirp.org
Table 2: UPLC Method Parameters for Apixaban and Impurity Analysis
ParameterCondition 1
ColumnFortis Speed Core C18 (150 mm × 4.6 mm, 2.6 µm)
Mobile PhaseGradient elution with Eluent A (10 mM potassium dihydrogen phosphate, pH 5.0, and Methanol in a 90:10 v/v ratio) and Eluent B (10 mM Potassium dihydrogen phosphate, pH 5.0, Acetonitrile, and Methanol in a 20:20:60 v/v/v ratio)
Flow Rate0.5 mL/min
Detection Wavelength235 nm
Column Temperature40°C
Reference researchpublish.com

These analytical methods have been validated according to International Council for Harmonisation (ICH) guidelines and have demonstrated specificity, precision, linearity, and robustness, making them suitable for the accurate quantification of Apixaban and the detection of impurities such as this compound. nih.govscirp.orgresearchpublish.com

Advanced Analytical Methodologies for Identification and Quantification

Chromatographic Techniques for Separation and Detection

Chromatographic methods are fundamental for separating p-Demethoxy p-Chloro Apixaban from the active pharmaceutical ingredient (API), Apixaban, and other related substances. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common approach, valued for its reliability and reproducibility in separating compounds of varying polarities. researchgate.netnih.gov

HPLC is a cornerstone technique for the quantitative analysis of Apixaban and its potential impurities. globalresearchonline.net Stability-indicating RP-HPLC methods have been specifically developed to separate this compound and other process-related impurities from the main drug substance. researchgate.netscirp.org These methods are designed to be specific and sensitive enough to detect and quantify impurities at very low levels. scirp.org

The separation is typically achieved on a C18 stationary phase using a gradient elution profile, which allows for the effective resolution of all compounds in a single run. globalresearchonline.netbohrium.com The mobile phase commonly consists of an aqueous component, such as a phosphate (B84403) buffer or water with an acid modifier like trifluoroacetic acid (TFA), and an organic component like acetonitrile (B52724) or methanol. globalresearchonline.netscirp.orgnih.gov The column temperature is precisely controlled to ensure reproducible retention times. globalresearchonline.netnih.gov Detection is most often carried out using a photodiode array (PDA) or UV detector set at a wavelength where both Apixaban and its impurities exhibit significant absorbance, such as 225 nm or 280 nm. globalresearchonline.netscirp.orgnih.gov

Table 1: Example HPLC Method Parameters for Apixaban Impurity Profiling

Parameter Conditions
Stationary Phase Ascentis Express® C18 (4.6 mm × 100 mm, 2.7 µm) scirp.org
Zorbax RX C18 (250 × 4.6 mm, 5 μm) nih.gov
Puratis C18 (250 × 4.6mm, 5µm) globalresearchonline.net
Mobile Phase A: Phosphate buffer scirp.org
B: Acetonitrile scirp.org
A: 0.1% TFA in water; B: Acetonitrile globalresearchonline.net
Elution Mode Gradient globalresearchonline.netnih.gov
Flow Rate 1.0 mL/min nih.gov
Column Temperature 25°C - 40°C globalresearchonline.netnih.gov
Detection Wavelength 225 nm scirp.org
280 nm globalresearchonline.netnih.gov

| Injection Volume | 50 µL nih.gov |

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC for the analysis of this compound. By utilizing columns packed with sub-2 µm particles, UPLC systems can achieve much faster analysis times, higher resolution, and greater sensitivity. nih.gov This makes UPLC particularly suitable for in-process control during manufacturing, where rapid feedback on reaction purity is essential. nih.gov

A UPLC method for Apixaban and its impurities can reduce run times to just a few minutes while still providing excellent separation. nih.govresearchpublish.com These methods also employ gradient elution with mobile phases similar to those used in HPLC, such as phosphate buffers with acetonitrile and methanol. researchpublish.com The enhanced resolution is critical for separating structurally similar impurities from the main Apixaban peak. researchpublish.com

Spectroscopic and Spectrometric Characterization for Structural Elucidation

Following separation, or for the initial identification of unknown impurities, spectroscopic and spectrometric techniques are indispensable for elucidating the precise molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural characterization of organic molecules, including pharmaceutical impurities. For this compound, ¹H NMR provides information on the number and types of protons and their neighboring environments, while ¹³C NMR details the carbon skeleton of the molecule. Advanced 2D-NMR techniques can further establish the connectivity between different parts of the molecule. researchgate.net The availability of analytical data, including ¹H NMR, is confirmed by suppliers of the reference standard for this specific impurity, underscoring its importance for structural verification. allmpus.com

Mass Spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information through its fragmentation patterns. allmpus.com When coupled with a chromatographic technique (LC-MS), it becomes a highly specific and sensitive tool for identifying and quantifying impurities. researchgate.net High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in determining the elemental composition of the molecule. researchgate.net The molecular formula of this compound is C24H22ClN5O3, corresponding to a molecular weight of approximately 463.92 g/mol , which can be confirmed by MS analysis. allmpus.com

Validation of Analytical Methods (Specificity, Linearity, Accuracy, Robustness, Ruggedness)

For any analytical method to be used in a regulated quality control environment, it must undergo rigorous validation according to International Council for Harmonisation (ICH) guidelines to prove its reliability. globalresearchonline.netscirp.org

Specificity : The method's ability to unequivocally assess the analyte in the presence of other components is crucial. For this compound, this is demonstrated by achieving baseline separation from Apixaban and other process-related impurities. scirp.org Forced degradation studies are often performed to show that the method can separate the analyte from potential degradation products. scirp.org

Linearity : Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. ijcrt.orgquestjournals.org For Apixaban impurities, methods typically show excellent linearity with correlation coefficient (R²) values greater than 0.99. globalresearchonline.net

Accuracy : Accuracy reflects the closeness of the test results to the true value. It is often determined by performing recovery studies, where a known amount of the impurity is spiked into a sample matrix. globalresearchonline.net For methods analyzing Apixaban impurities, accuracy is typically established with recovery values in the range of 94.2% to 108.5%. researchgate.netglobalresearchonline.net

Robustness : Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, such as mobile phase composition, pH, flow rate, or column temperature. researchgate.netglobalresearchonline.net This ensures the method is reliable during routine use.

Ruggedness (Intermediate Precision): This parameter assesses the reproducibility of the method under various conditions, such as using different instruments, different analysts, or performing the analysis on different days. globalresearchonline.netscirp.org Precision is often expressed as the relative standard deviation (%RSD) of a series of measurements, with low %RSD values (e.g., between 0.72% and 2.44% for impurities) indicating good precision. scirp.org

Table 2: Summary of Validation Parameters for Apixaban Impurity Methods

Validation Parameter Typical Performance Metric Source
Specificity Baseline resolution of all impurities and degradants scirp.org
Linearity (R²) > 0.99 globalresearchonline.net
Accuracy (% Recovery) 94.2% - 108.5% researchgate.netglobalresearchonline.net
Precision (%RSD) < 5.0% globalresearchonline.net
Robustness Unaffected by minor changes in conditions globalresearchonline.net

| Ruggedness | Reproducible results across different analysts/days | scirp.org |

Molecular Interactions and Preclinical Pharmacological Evaluation

Comparative Factor Xa (FXa) Inhibitory Activity of Apixaban Derivatives

Published data specifically quantifying the Factor Xa inhibitory activity of p-Demethoxy p-Chloro Apixaban is not available. Therefore, a direct comparison with Apixaban cannot be made based on existing literature.

For context, Apixaban is a highly potent and selective direct inhibitor of FXa, with an inhibitory constant (Ki) of 0.08 nM for human FXa. nih.govresearchgate.net It demonstrates over 30,000-fold selectivity for FXa compared to other related coagulation proteases. nih.govresearchgate.net The potency of Apixaban is attributed to its specific molecular structure which allows for optimal binding within the active site of the FXa enzyme.

Table 1: Known Inhibitory Activity of Apixaban This table is provided for contextual comparison. Data for this compound is not available.

CompoundTargetInhibitory Constant (Ki)Selectivity
ApixabanHuman Factor Xa0.08 nM>30,000-fold vs. other proteases

Investigation of Molecular Binding and Interaction with Factor Xa Enzyme

Specific studies detailing the molecular binding and interaction of this compound with the Factor Xa enzyme have not been published.

The binding of Apixaban to FXa is well-documented. The molecule adopts a characteristic L-shape to fit into the S1 and S4 hydrophobic pockets of the enzyme's active site. wikipedia.org The p-methoxyphenyl group of Apixaban binds within the S1 pocket, which is a deep, hydrophobic pocket at the base of which lies the amino acid residue Tyr228. wikipedia.org The other end of the molecule, the piperidinone-phenyl moiety, occupies the S4 pocket.

For this compound, the p-chlorophenyl group would occupy this same S1 pocket. In other FXa inhibitors like Rivaroxaban, a chlorine substituent has been shown to form a key interaction with the aromatic ring of Tyr228 in the S1 pocket, contributing to high binding affinity. wikipedia.org It is plausible that the chlorine atom of this compound could engage in a similar halogen-pi interaction, potentially influencing the compound's binding affinity and orientation within the active site. However, the precise nature and strength of this interaction compared to the parent compound are unknown without dedicated biophysical or structural studies.

Theoretical and Computational Chemistry Approaches

There are no specific molecular modeling or docking studies for this compound reported in the reviewed literature.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov For a compound like this compound, docking studies would be invaluable for predicting its binding mode and affinity to the FXa active site. Such a study would involve computationally placing the molecule into the known crystal structure of the FXa enzyme and calculating a "docking score," which estimates the binding energy. This would allow for a theoretical comparison with Apixaban and could help rationalize potential differences in inhibitory activity.

Specific QSAR or SAR analyses that include this compound have not been published.

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, exploring how modifications to a compound's structure affect its biological activity. wikipedia.orgremedypublications.com The development of Apixaban itself involved extensive SAR studies where different chemical groups were systematically tested at various positions to optimize potency and pharmacokinetic properties. wikipedia.org

The comparison between Apixaban and this compound represents a classic SAR data point:

Parent Compound (Apixaban): Contains a p-methoxyphenyl group in the S1 binding site.

Analog (this compound): Contains a p-chlorophenyl group in the S1 binding site.

An analysis of this pair would focus on how the change from a methoxy (B1213986) to a chloro group impacts FXa inhibition. In broader SAR studies of FXa inhibitors, the introduction of halogen atoms on the phenyl ring that occupies the S1 pocket has been shown to be a viable strategy for enhancing potency. frontiersin.org Without experimental data on this compound, its precise place within the broader SAR of this chemical class cannot be determined.

Preclinical Disposition and Metabolic Characterization

In Vitro and In Vivo Pharmacokinetic Profiling of Apixaban in Animal Models

Preclinical studies in species such as rats, dogs, and chimpanzees have been crucial in characterizing the pharmacokinetic properties of Apixaban. These studies show good oral bioavailability, a small volume of distribution, and low systemic clearance across species. researchgate.net

Apixaban is rapidly absorbed after oral administration in animal models. researchgate.net Its elimination is multifaceted, involving several pathways which reduces the reliance on a single mechanism and lowers the potential for drug-drug interactions. nih.gov The primary routes of elimination for Apixaban include:

Metabolism: The drug is metabolized in the liver, primarily through oxidation.

Renal Excretion: A portion of the unchanged parent drug is excreted through the kidneys.

Biliary/Intestinal Excretion: Direct excretion into the intestines is also a significant pathway. researchgate.netnih.gov

Metabolic Pathways and Metabolite Identification of Apixaban

Apixaban undergoes several metabolic transformations before excretion, although a substantial amount is eliminated as the unchanged parent drug.

The metabolism of Apixaban is mediated predominantly by the cytochrome P450 enzyme system. nih.gov

CYP3A4/5: These are the principal enzymes responsible for the oxidative metabolism of Apixaban. amazonaws.com

Other CYPs: Minor contributions to its metabolism are also made by other isoforms, including CYP1A2, CYP2C8, CYP2C9, CYP2C19, and CYP2J2. amazonaws.com

Given that CYP3A4/5 are the major metabolic enzymes, co-administration of strong inhibitors or inducers of these enzymes can potentially alter Apixaban's plasma concentrations. nih.govamazonaws.com

The main metabolic pathways identified for Apixaban include O-demethylation and hydroxylation. nih.gov

O-Demethyl Apixaban: This is a prominent metabolite of Apixaban.

O-Demethyl Apixaban Sulfate: In humans, the major circulating metabolite is the sulfate conjugate of O-demethyl Apixaban. Importantly, this metabolite is pharmacologically inactive, meaning it does not contribute to the anticoagulant effect of the drug. researchgate.netnih.gov

Approximately 25% of an administered dose of Apixaban is excreted as the O-demethyl apixaban sulfate metabolite. The parent drug, however, remains the primary active component circulating in the plasma.

Future Research Directions and Scientific Implications

Rational Design and Synthesis of Novel Apixaban Analogs with Modified Pharmacological Profiles

The existence of p-Demethoxy p-Chloro Apixaban encourages the rational design and synthesis of new Apixaban analogs. The p-methoxybenzene ring of Apixaban is known to occupy the S1 sub-pocket of the Factor Xa enzyme, a critical interaction for its inhibitory activity. researchgate.net By replacing the methoxy (B1213986) group with a chlorine atom, the electronic and steric properties of the moiety that binds to this key pocket are altered.

Research into other Factor Xa inhibitors has shown that introducing a chlorine atom on a phenyl ring can enhance inhibitory activity, with the para-position often being the most favorable for this effect. nih.gov This suggests that this compound, while an impurity, may possess significant Factor Xa inhibitory potency. Future research should focus on the deliberate synthesis of this and other halogen-substituted analogs to systematically evaluate their pharmacological profiles. Such studies would involve:

Synthesis of a Series of Analogs: Creating a library of compounds with various substitutions on the phenyl ring to explore a range of electronic and steric effects.

In Vitro and In Vivo Evaluation: Testing these new analogs for their potency against Factor Xa, selectivity over other proteases, and their pharmacokinetic and pharmacodynamic profiles in animal models. nih.gov

Structural Biology Studies: Utilizing techniques like X-ray crystallography to determine the binding mode of these analogs within the Factor Xa active site, providing a structural basis for observed differences in activity. sci-hub.se

This line of inquiry could lead to the development of new Factor Xa inhibitors with potentially improved properties, such as enhanced potency, a modified half-life, or a different metabolic profile. arkat-usa.org

Advanced Strategies for Impurity Control and Mitigation in Pharmaceutical Manufacturing

The presence of this compound as an impurity in Apixaban drug substance underscores the critical need for advanced impurity control strategies in pharmaceutical manufacturing. Impurities can arise from various sources, including starting materials, intermediates, by-products, and degradation products. globalresearchonline.netmoravek.com The formation of this specific impurity is likely linked to the starting materials or intermediates used in the synthesis of the Apixaban core structure.

Future research in this area should concentrate on developing and implementing robust control measures guided by regulatory frameworks from bodies like the International Council on Harmonisation (ICH). nih.gov Key strategies would include:

Source Control: Rigorous qualification of suppliers and stringent testing of raw materials and intermediates to minimize the introduction of precursors to this compound.

Process Optimization: Designing synthetic routes and reaction conditions to disfavor the formation of this impurity. This could involve adjusting parameters such as temperature, solvents, reagents, and reaction times. researchgate.net

Advanced Analytical Methods: Developing and validating highly sensitive and specific analytical methods, such as High-Performance Liquid Chromatography (HPLC), to detect and quantify this compound at very low levels. oriprobe.com

Purification Techniques: Investigating and optimizing purification methods, such as crystallization or chromatography, to effectively remove the impurity from the final active pharmaceutical ingredient (API).

By focusing on these areas, manufacturers can ensure the consistent production of high-purity Apixaban, meeting stringent quality standards and ensuring patient safety. fda.gov

Broadening the Understanding of Structure-Function Relationships within the Factor Xa Inhibitor Class

A detailed examination of this compound offers a valuable opportunity to deepen the understanding of structure-function relationships among direct Factor Xa inhibitors. The coagulation cascade is a complex biological system, and Factor Xa sits (B43327) at a critical juncture, making it a key therapeutic target. ahajournals.orgpatsnap.com The high potency and selectivity of drugs like Apixaban are derived from specific molecular interactions with the enzyme's active site. nih.govnih.gov

The S1 and S4 pockets of Factor Xa are particularly important for inhibitor binding. sci-hub.se Apixaban's p-methoxyphenyl group binds in the S1 pocket, while the phenyl-lactam moiety occupies the S4 pocket. researchgate.net Comparing the binding affinity and inhibitory activity of Apixaban with its p-chloro analog can elucidate the precise role of the p-methoxy group. Key research questions include:

Does the chloro-substituted analog maintain a similar binding orientation?

How does the change from an electron-donating methoxy group to an electron-withdrawing chloro group affect the binding energy and interaction with residues in the S1 pocket?

Answering these questions through comparative studies can refine computational models of Factor Xa binding and provide crucial insights for the design of future anticoagulants. remedypublications.com This knowledge contributes to the broader field of medicinal chemistry, aiding in the development of more selective and effective enzyme inhibitors for various therapeutic targets.

Q & A

Basic Research Question: What are the recommended methodologies for synthesizing and characterizing p-Demethoxy p-Chloro Apixaban?

Answer:
The synthesis of this compound involves modifying the parent Apixaban structure by substituting the methoxy group with a chlorine atom at the para position. Key steps include:

  • Synthetic Route : Utilize palladium-catalyzed cross-coupling reactions to introduce the chloro substituent, followed by purification via high-performance liquid chromatography (HPLC) to isolate the compound .
  • Characterization : Employ nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural integrity, mass spectrometry (MS) for molecular weight validation, and X-ray crystallography to resolve stereochemical ambiguities. Impurity profiling should follow ICH guidelines, referencing pharmacopeial standards for related substances .

Basic Research Question: How does the pharmacokinetic profile of this compound compare to Apixaban in preclinical models?

Answer:
Preclinical pharmacokinetic studies should assess:

  • Dose Proportionality : Conduct dose-ranging studies (e.g., 2.5–50 mg/kg) in rodent models to evaluate linearity in AUC and Cmax. Apixaban exhibits dose proportionality up to 10 mg in humans, but higher doses show dissolution-limited absorption, a phenomenon likely applicable to its derivatives .
  • Elimination Half-Life : Compare t½ in hepatocyte models to determine metabolic stability. Apixaban’s t½ of ~12 hours in humans is influenced by CYP3A4 metabolism; structural modifications may alter hepatic clearance pathways .

Advanced Research Question: What experimental designs are optimal for evaluating the factor Xa inhibitory activity of this compound in vitro?

Answer:

  • Enzyme Kinetics : Use fluorogenic substrate assays (e.g., Boc-Glu-Gly-Arg-AMC) to measure IC50 values. Include rivaroxaban and apixaban as controls to benchmark potency.
  • Selectivity Profiling : Test against related serine proteases (thrombin, plasmin) to confirm specificity. A 2024 meta-analysis found Apixaban’s superior safety profile over rivaroxaban, attributed to higher factor Xa selectivity, suggesting similar assays for derivatives .
  • Data Interpretation : Apply nonlinear regression models to calculate Ki values and assess competitive vs. non-competitive inhibition mechanisms.

Advanced Research Question: How should researchers address contradictions in bleeding risk data between this compound and other direct oral anticoagulants (DOACs)?

Answer:

  • Real-World Evidence (RWE) : Emulate randomized controlled trial (RCT) designs using retrospective cohort data, as demonstrated in a 2024 UK study comparing Apixaban and warfarin. Adjust for confounding variables (e.g., renal function, age) via propensity score matching .
  • Meta-Analysis : Pool data from observational studies to quantify bleeding risk (major and CRNMB). For example, Apixaban showed a 32% lower major bleeding risk vs. rivaroxaban (RR 0.68, 95% CI 0.61–0.76) in a 2024 meta-analysis, a framework applicable to derivative compounds .

Advanced Research Question: What strategies optimize the detection of this compound in biological matrices during bioavailability studies?

Answer:

  • LC-MS/MS Method Development : Use a C18 column with gradient elution (0.1% formic acid in acetonitrile/water). Validate sensitivity (LOQ ≤1 ng/mL) and specificity against endogenous interferents.
  • Protein Binding Assessment : Employ equilibrium dialysis to measure unbound fraction, critical for pharmacodynamic correlation. Apixaban’s ~87% plasma protein binding suggests similar hydrophobicity for its derivatives, requiring adjustments in assay conditions .

Basic Research Question: What are the critical parameters for stability testing of this compound under varying storage conditions?

Answer:

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to identify degradation products. Use HPLC-PDA to monitor purity shifts .
  • Accelerated Stability : Store at 25°C/60% RH for 6 months, aligning with ICH Q1A guidelines. Apixaban’s stability data under similar conditions can inform protocol design .

Advanced Research Question: How can computational modeling predict the binding affinity of this compound to factor Xa?

Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions in the factor Xa active site (PDB ID: 2W26). Compare binding energies with Apixaban; the chloro substituent may enhance hydrophobic interactions.
  • MD Simulations : Run 100-ns trajectories to assess complex stability. A 2019 pharmacokinetic review highlighted Apixaban’s reversible binding mechanism, a feature to validate in derivatives .

Advanced Research Question: What pharmacodynamic endpoints are most relevant for evaluating this compound in venous thromboembolism (VTE) models?

Answer:

  • Thrombus Weight Reduction : Use murine IVC stenosis models. Apixaban reduced thrombus weight by 40–60% in preclinical studies, a benchmark for derivative efficacy .
  • Anti-Factor Xa Activity : Correlate plasma drug levels with anti-Xa activity via chromogenic assays. Clinical trials of Apixaban established a linear relationship (R<sup>2</sup> >0.9), a model for derivative studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.